molecular formula C21H18N6O3 B3728344 N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N'-(4-METHYL-2-QUINAZOLINYL)GUANIDINE

N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N'-(4-METHYL-2-QUINAZOLINYL)GUANIDINE

Cat. No.: B3728344
M. Wt: 402.4 g/mol
InChI Key: GRTAJVUOFDJUSF-UHFFFAOYSA-N
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Description

N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that features both isoindoline and quinazoline moieties

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-12-13-6-4-5-9-16(13)24-21(23-12)26-20(22)25-17(28)10-11-27-18(29)14-7-2-3-8-15(14)19(27)30/h2-9H,10-11H2,1H3,(H3,22,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAJVUOFDJUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multiple steps:

    Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline structure.

    Attachment of the Propanoyl Group: The isoindoline derivative is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl-substituted isoindoline.

    Formation of the Quinazoline Moiety: The quinazoline structure is synthesized separately, often starting from 2-aminobenzonitrile and reacting it with appropriate reagents to form the quinazoline ring.

    Coupling Reaction: The final step involves coupling the propanoyl-substituted isoindoline with the quinazoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with molecular targets such as enzymes or receptors. The isoindoline and quinazoline moieties may interact with specific sites on these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to the combination of isoindoline and quinazoline moieties in its structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N'-(4-METHYL-2-QUINAZOLINYL)GUANIDINE
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N'-(4-METHYL-2-QUINAZOLINYL)GUANIDINE

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